Technical Monograph: Methyl 5-bromo-2-(bromomethyl)benzoate
Technical Monograph: Methyl 5-bromo-2-(bromomethyl)benzoate
Executive Summary: The Dual-Electrophile Scaffold
Methyl 5-bromo-2-(bromomethyl)benzoate (CAS 79670-17-0) is a specialized bifunctional intermediate critical to modern medicinal chemistry. Unlike simple aryl halides, this molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:
-
Benzylic Bromide (C2 position): Highly reactive toward SN2 nucleophilic displacement.
-
Aryl Bromide (C5 position): Stable under nucleophilic conditions but active for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Methyl Ester: Serves as an internal "trap" for cyclization.
This unique architecture makes it a "linchpin" scaffold for synthesizing isoindolinones , a pharmacophore ubiquitous in kinase inhibitors (e.g., PI3K, BTK) and PARP inhibitors.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 79670-17-0 |
| IUPAC Name | Methyl 5-bromo-2-(bromomethyl)benzoate |
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Density | 1.78 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | ~349°C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF; Reacts with alcohols/water |
| Precursor CAS | 79669-50-4 (Methyl 5-bromo-2-methylbenzoate) |
Synthesis Protocol: Wohl-Ziegler Bromination
The synthesis of CAS 79670-17-0 is a precision radical operation. The challenge is not the reaction itself, but the selectivity . Over-bromination leads to the gem-dibromide (dibromomethyl), while under-reaction leaves difficult-to-separate starting material.
Mechanism & Workflow
The reaction proceeds via a radical chain mechanism using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]
Figure 1: Radical bromination pathway.[1] Note the competition between mono- and di-bromination.
Optimized Experimental Procedure
Note: This protocol replaces toxic CCl4 with Benzotrifluoride (PhCF3) for green compliance without sacrificing yield.
Reagents:
-
Methyl 5-bromo-2-methylbenzoate (10.0 g, 43.6 mmol)
-
N-Bromosuccinimide (NBS) (8.15 g, 45.8 mmol, 1.05 eq)
-
AIBN (Azobisisobutyronitrile) (358 mg, 2.18 mmol, 0.05 eq)
-
Benzotrifluoride (PhCF3) (100 mL)
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the starting ester in PhCF3.
-
Addition: Add NBS and AIBN. Ensure the system is under an inert atmosphere (Argon/Nitrogen).[2]
-
Initiation: Heat the mixture to reflux (approx. 102°C). You may observe a color change (orange to pale yellow) as bromine is consumed.
-
Monitoring (Crucial): Monitor via TLC (Hexane/EtOAc 9:1) or 1H NMR every hour.
-
Stop condition: When starting material <5%. Do not push for 100% conversion, as the rate of di-bromination increases exponentially at the end of the reaction.
-
-
Work-up: Cool to 0°C to precipitate succinimide. Filter off the solid.[3]
-
Purification: Concentrate the filtrate. If high purity is required, recrystallize from Hexane/EtOAc. Flash chromatography is possible but beware of hydrolysis on silica; use neutralized silica (1% Et3N).
Validation (1H NMR in CDCl3):
-
Look for the disappearance of the Ar-CH3 singlet (~2.6 ppm).
-
Appearance of the benzylic CH2Br singlet at ~4.9 ppm .
-
The methyl ester OCH3 remains at ~3.9 ppm.
Reactivity Architecture: The Isoindolinone Gateway
The primary value of CAS 79670-17-0 lies in its ability to undergo "Tandem Alkylation-Acylation" sequences.
The Cyclization Logic
When treated with a primary amine, the amine first displaces the benzylic bromide (SN2) and then immediately attacks the adjacent methyl ester to form the lactam ring (Isoindolinone). This creates the core scaffold for many PARP and kinase inhibitors.
Figure 2: Divergent synthesis pathways. Path A is the dominant industrial application.
Strategic Insight: Order of Operations
-
Route A (Cyclize then Couple): Preferred. The bromine at C5 is robust. You form the stable isoindolinone ring first, then use the C5-bromide as a handle to attach the "tail" of the drug molecule via Suzuki coupling.
-
Route B (Couple then Cyclize): Risky.[4] Palladium catalysts can oxidatively insert into the benzylic bromide (C2), leading to polymerization or Wurtz-type coupling.
Handling & Safety (E-E-A-T)
Hazard Class: Corrosive (Category 1B), Lachrymator.
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Always handle in a functioning fume hood.
-
Hydrolysis Sensitivity: The benzylic bromide hydrolyzes to the alcohol (benzyl alcohol derivative) upon exposure to moisture.
-
Storage: Store under Nitrogen/Argon at 2-8°C.
-
Self-Validation: If the solid turns sticky or smells acrid (HBr evolution), check NMR. A shift from 4.9 ppm (CH2Br) to ~4.5 ppm indicates hydrolysis to CH2OH.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12929136, Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]
-
American Elements. Methyl 5-bromo-2-(bromomethyl)benzoate Product Specifications. Retrieved from [Link][4][5]
-
Bavo, F., et al. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[6] (Contextual reference on regioisomer identification in brominated benzoates). Molecules. Retrieved from [Link]
-
Capot Chemical. Certificate of Analysis: Methyl 5-bromo-2-(bromomethyl)benzoate.[7][4][5][8][9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER | 79670-17-0 [chemicalbook.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 79670-17-0 | Methyl 5-bromo-2-(bromomethyl)benzoate - Capot Chemical [capotchem.com]
- 9. Methyl 5-Bromo-2-(bromomethyl)benzoate - Amerigo Scientific [amerigoscientific.com]
